molecular formula C11H8 B13955757 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene CAS No. 38177-85-4

1-(Buta-1,3-diyn-1-yl)-3-methylbenzene

Cat. No.: B13955757
CAS No.: 38177-85-4
M. Wt: 140.18 g/mol
InChI Key: TXGWYYUSTYMEOH-UHFFFAOYSA-N
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Description

1-(Buta-1,3-diyn-1-yl)-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a buta-1,3-diyn-1-yl group and a methyl group. This compound is notable for its unique structure, which includes a conjugated system of triple bonds, making it an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene typically involves the coupling of a suitable benzene derivative with a butadiyne precursor. One common method is the oxidative acetylene coupling, where the benzene derivative is reacted with a butadiyne compound in the presence of a catalyst such as copper(I) chloride and an oxidant like oxygen .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to a variety of hydrogenated products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1-(Buta-1,3-diyn-1-yl)-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the conjugated triple bonds play a crucial role in the compound’s reactivity, facilitating various transformations. In biological systems, the compound’s interaction with molecular targets such as enzymes or receptors can lead to specific biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its conjugated triple bonds make it particularly interesting for studies in electronic and optical materials.

Properties

CAS No.

38177-85-4

Molecular Formula

C11H8

Molecular Weight

140.18 g/mol

IUPAC Name

1-buta-1,3-diynyl-3-methylbenzene

InChI

InChI=1S/C11H8/c1-3-4-7-11-8-5-6-10(2)9-11/h1,5-6,8-9H,2H3

InChI Key

TXGWYYUSTYMEOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C#CC#C

Origin of Product

United States

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